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Compound of Interest

Compound Name: L319

Cat. No.: B15578489 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The designation "L319" is associated with at least three distinct

therapeutic candidates, each with a unique discovery path, mechanism of action, and chemical

nature. This document provides a comprehensive technical overview of each entity to clarify

this ambiguity and serve as a detailed guide for researchers. The three molecules are:

L319 (Lipid 319): An ionizable, biodegradable lipid (CAS 1351586-50-9) designed for the

formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics.

A-319: A recombinant bispecific T-cell engager (BiTE) antibody that targets CD19 on B-cells

and CD3 on T-cells, under investigation for the treatment of B-cell malignancies and

autoimmune diseases.

VU319 (VU0467319): A potent and selective M1 muscarinic acetylcholine receptor positive

allosteric modulator (PAM) that has completed Phase I clinical trials for the treatment of

cognitive impairments in disorders such as Alzheimer's disease.

This guide details the discovery, synthesis or production, mechanism of action, and available

quantitative data for each of these compounds, adhering to the specified requirements for data

presentation, experimental protocols, and visualizations.

L319: The Ionizable Lipid for RNA Delivery
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Discovery and Overview
L319, also known as O-8670, is a novel, ionizable, and biodegradable lipid developed for the

delivery of nucleic acids like siRNA and mRNA.[1][2][3] Its discovery was aimed at creating a

lipid nanoparticle (LNP) component that is both effective in vivo and has a favorable safety

profile, characterized by rapid elimination.[2] The full chemical name for L319 is di((Z)-non-2-

en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, and its CAS number is

1351586-50-9.[1][3] L319-containing LNPs have demonstrated efficient gene silencing in

preclinical models.[1]

Synthesis Pathway
The synthesis of L319 is described in patent literature, specifically WO-2011153493-A2.[4]

While a detailed, step-by-step protocol from a peer-reviewed academic journal is not readily

available, the general synthetic strategy involves the esterification of a central di-acid core. A

putative synthesis pathway is outlined below, based on standard organic chemistry principles

for constructing such a molecule.
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Putative Synthesis Workflow for L319.

Experimental Protocols
Lipid Nanoparticle (LNP) Formulation:

A common method for formulating L319-containing LNPs for RNA delivery is through

microfluidic mixing.
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Preparation of Lipid Stock Solution: A stock solution of the lipids is prepared in ethanol. A

typical molar ratio might be 50:10:38.5:1.5 of L319:DSPC:Cholesterol:PEG-lipid.

Preparation of RNA Solution: The RNA (siRNA or mRNA) is diluted in an aqueous buffer,

typically a sodium acetate buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid

becomes protonated.

Microfluidic Mixing: The ethanol-lipid solution and the aqueous RNA solution are rapidly

mixed using a microfluidic device (e.g., a T-junction mixer). The rapid change in solvent

polarity causes the lipids to self-assemble around the RNA, forming LNPs.

Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a

neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a

more neutral surface charge for in vivo applications.

Quantitative Data
Parameter Value Source

pKa 6.38 [2]

CAS Number 1351586-50-9 [1][3]

Molecular Formula C41H75NO6 [3]

Molecular Weight 678.05 g/mol [3]

A-319: The CD19xCD3 Bispecific Antibody
Discovery and Overview
A-319 is a recombinant, bispecific, single-chain antibody designed to engage T-cells to kill B-

cells. It targets the CD19 antigen, which is broadly expressed on B-cells, including malignant B-

cells in lymphomas and leukemias, and the CD3 antigen on T-cells.[5] This dual-targeting

mechanism redirects a patient's own T-cells to eliminate the target B-cells.[5] A-319 is under

clinical investigation for the treatment of relapsed or refractory B-cell lymphoma and systemic

lupus erythematosus (SLE).[6]
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As a recombinant protein, A-319 is not produced via a chemical synthesis pathway but through

a biotechnological process.

Gene Synthesis and Cloning: The DNA sequences encoding the single-chain Fv (scFv)

fragments for both the anti-CD19 and anti-CD3 variable domains are synthesized. These are

then joined by a flexible peptide linker sequence and cloned into an expression vector

suitable for mammalian cells.

Transfection and Cell Line Development: The expression vector is transfected into a host cell

line, typically Chinese Hamster Ovary (CHO) cells. Stable cell lines that secrete high levels

of the bispecific antibody are then selected and expanded.

Upstream Processing (Cell Culture): The selected CHO cell line is grown in large-scale

bioreactors in a serum-free medium to produce the A-319 antibody.

Downstream Processing (Purification): The A-319 antibody is harvested from the cell culture

supernatant and purified using a series of chromatography steps (e.g., affinity

chromatography, ion exchange, size exclusion) to yield a highly pure and active final product.
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Biotechnological Production Workflow for A-319.

Mechanism of Action and Signaling Pathway
A-319 functions as a T-cell engager. By simultaneously binding to CD19 on a B-cell and CD3

on a T-cell, it forms a cytolytic synapse between the two cells. This engagement activates the

T-cell, leading to the release of cytotoxic granules (containing perforin and granzymes) and the

secretion of pro-inflammatory cytokines, which ultimately induces apoptosis in the target B-cell.
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Mechanism of Action for A-319 Bispecific Antibody.

Quantitative Data
Clinical trial data for A-319 is emerging. Key trials include NCT04056975 for B-cell lymphoma

and NCT06400537 for SLE.[6]

Parameter Population Details Source

Phase I Trial
Relapsed/Refractory

B-cell Lymphoma

Dose-escalation study

to assess safety and

tolerability.

[6]

Phase I Trial Active/Refractory SLE

Investigating safety,

tolerability, PK, and

PD.

VU319: The M1 Positive Allosteric Modulator
Discovery and Overview
VU319 (also known as VU0467319) is a selective M1 muscarinic acetylcholine receptor

positive allosteric modulator (PAM) discovered at the Warren Center for Neuroscience Drug

Discovery at Vanderbilt University.[4] It was developed to enhance cognitive function in

neurological and psychiatric disorders, such as Alzheimer's disease, by potentiating the effects
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of the endogenous neurotransmitter acetylcholine at the M1 receptor.[4] VU319 is noted for its

high CNS penetration and a favorable safety profile, having successfully completed a Phase I

single ascending dose (SAD) clinical trial.[4]

Synthesis Pathway
Two primary synthetic routes for VU319 have been published: an optimized discovery

chemistry route and a process route for large-scale manufacturing.[4]

Process Chemistry Route for VU319 Synthesis:

Indazole Boronic Ester
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Large-Scale Process Synthesis of VU319.

Experimental Protocols
Synthesis of Benzylamine Intermediate (19) (Discovery Route):

Suzuki Coupling: Indazole boronic ester (17) is coupled with bromobenzaldehyde (18) using

a palladium catalyst (e.g., PdCl2(dppf)·DCM) and a base (e.g., Cs2CO3) in a suitable

solvent system (e.g., THF:H2O).

Oximation: The resulting aldehyde is converted to an oxime by reacting it with hydroxylamine

hydrochloride (NH2OH·HCl) and a base like sodium acetate in ethanol.
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Reduction: The oxime is then reduced to the primary amine (19) using zinc dust in acetic

acid. The product is purified via standard methods.[4]

Mechanism of Action and Signaling Pathway
VU319 is a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is

different from the acetylcholine binding site (the orthosteric site). This binding does not activate

the receptor on its own but increases the receptor's affinity for and/or efficacy of acetylcholine.

[4] Activation of the M1 receptor, a Gq/11-coupled GPCR, leads to the activation of

phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of

intracellular calcium, and DAG activates protein kinase C (PKC), leading to various

downstream cellular responses that are thought to underlie improvements in learning and

memory.
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M1 Receptor Signaling Pathway Modulated by VU319.
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Quantitative Data
In Vitro Potency and Selectivity:

Parameter Species Value Source

M1 PAM EC50 Human 492 ± 2.9 nM [4]

M1 PAM EC50 Rat 398 ± 195 nM [1]

M1 Agonism EC50 Human > 30 µM [4]

M2-M5 Selectivity Human & Rat EC50 > 30 µM [1][4]

Pharmacokinetics (Rodent):

Parameter Species Value Source

Plasma:Brain

Partitioning (Kp)
Mouse 0.77 [4]

Plasma:Brain

Partitioning (Kp)
Rat 0.64 [4]

Unbound Kp (Kp,uu) Mouse 1.3 [4]

Unbound Kp (Kp,uu) Rat 0.91 [4]

Phase I Clinical Trial (Single Ascending Dose):
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Parameter Details Source

Dose Range
60, 120, 240, 400, 600 mg

(oral)

Half-life (t1/2) 30 to 55 hours

Safety
Favorable profile, no dose-

limiting side effects observed

Cognitive Effects

Faster response on continuous

performance test at 600 mg

(p=0.03)

Target Engagement (ERP)
Larger P300 amplitudes at 400

& 600 mg

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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